molecular formula C19H21BrN2O B4286278 4-benzyl-N-(2-bromophenyl)-1-piperidinecarboxamide

4-benzyl-N-(2-bromophenyl)-1-piperidinecarboxamide

Cat. No. B4286278
M. Wt: 373.3 g/mol
InChI Key: FUGVGOFIBNQJRS-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-bromophenyl)-1-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRL-15572 and belongs to the class of piperidinecarboxamide compounds. BRL-15572 has been found to have a promising mechanism of action, and its biochemical and physiological effects have been studied in detail.

Scientific Research Applications

BRL-15572 has been studied extensively in scientific research for its potential therapeutic applications. It has been found to have a promising role in the treatment of various disorders, including anxiety, depression, and addiction. BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of anxiety and depression in humans. Additionally, BRL-15572 has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.

Mechanism of Action

The mechanism of action of BRL-15572 involves its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. BRL-15572 has been found to bind to the sigma-1 receptor with high affinity, leading to the modulation of various cellular processes. The exact mechanism by which BRL-15572 modulates the sigma-1 receptor is not fully understood, but it is thought to involve the regulation of intracellular calcium levels and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
BRL-15572 has been found to have various biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, anxiety, and addiction. BRL-15572 has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in the regulation of neuronal excitability and plasticity.

Advantages and Limitations for Lab Experiments

BRL-15572 has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. Additionally, BRL-15572 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of BRL-15572 is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of BRL-15572. One direction is to further investigate its therapeutic potential in the treatment of anxiety, depression, and addiction in humans. Additionally, further studies are needed to fully understand the mechanism by which BRL-15572 modulates the sigma-1 receptor and to identify other cellular processes that may be modulated by this compound. Finally, the development of more selective and potent sigma-1 receptor ligands may provide new insights into the role of this receptor in various cellular processes and may lead to the development of new therapeutic agents.

properties

IUPAC Name

4-benzyl-N-(2-bromophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c20-17-8-4-5-9-18(17)21-19(23)22-12-10-16(11-13-22)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGVGOFIBNQJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(2-bromophenyl)piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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